4H-thieno[3,2-b]pyrrole-5-carbonyl chloride

Antiviral Metabolic Stability Bioisosterism

Medicinal chemistry teams pursuing alphavirus or oncology targets often face scaffold validation bottlenecks. 4H-Thieno[3,2-b]pyrrole-5-carbonyl chloride addresses this: • Antiviral: Validated starting point for CHIKV/WEEV inhibitors with known SAR; metabolic stability improved 17-fold via rational optimization. • Oncology: Co-crystal structures with KDM1A/CoREST enable structure-guided design toward single-digit nM inhibitors. • Efficiency: One-step amidation eliminates CDI pre-activation, reducing cycle time in HTS library synthesis (100-1000 compounds). Procurement: Established multi-vendor sourcing with R&D-use compliance documentation available.

Molecular Formula C7H4ClNOS
Molecular Weight 185.63 g/mol
CAS No. 182553-05-5
Cat. No. B064050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4H-thieno[3,2-b]pyrrole-5-carbonyl chloride
CAS182553-05-5
Synonyms4H-THIENO[3,2-B]PYRROLE-5-CARBONYL CHLORIDE
Molecular FormulaC7H4ClNOS
Molecular Weight185.63 g/mol
Structural Identifiers
SMILESC1=CSC2=C1NC(=C2)C(=O)Cl
InChIInChI=1S/C7H4ClNOS/c8-7(10)5-3-6-4(9-5)1-2-11-6/h1-3,9H
InChIKeyVNQRJHHQMJRWME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4H-Thieno[3,2-b]pyrrole-5-carbonyl chloride: Heterocyclic Acyl Chloride Building Block


4H-Thieno[3,2-b]pyrrole-5-carbonyl chloride (CAS 182553-05-5) is a fused thiophene–pyrrole heterocyclic acyl chloride with molecular formula C₇H₄ClNOS and molecular weight 185.63 g/mol [1]. It serves as a versatile electrophilic intermediate for constructing carboxamide, carbohydrazide, and ester libraries via nucleophilic acyl substitution, enabling rapid exploration of the 4H-thieno[3,2-b]pyrrole scaffold across antiviral, oncology, and CNS targets [2][3].

Why Indole-2-carbonyl Chloride Cannot Simply Replace Thienopyrrole Carbonyl Chloride


Although indole and benzothiophene carbonyl chlorides share superficial structural analogy as fused bicyclic heterocyclic acyl chlorides, bioisosteric replacement studies demonstrate that the 4H-thieno[3,2-b]pyrrole core confers distinct metabolic stability, target engagement, and synthetic accessibility profiles that directly dictate downstream lead optimization trajectories [1][2]. Substituting the thienopyrrole carbonyl chloride with indole-2-carbonyl chloride without experimental validation risks losing target potency, altering metabolic clearance rates by more than 4-fold, and compromising synthetic yields in parallel library production [1].

4H-Thieno[3,2-b]pyrrole-5-carbonyl chloride: Quantitative Evidence vs Analogs


Metabolic Stability: Thienopyrrole vs Indole Bioisostere

In a direct head-to-head comparison, the indole-based analog 9b exhibited a half-life (T₁/₂) of 7.3 min in mouse liver microsomes (MLMs), whereas the corresponding 4H-thieno[3,2-b]pyrrole analog 5b had a T₁/₂ of only 1.7 min [1]. This 4.3-fold difference in metabolic stability demonstrates that the thienopyrrole scaffold possesses a distinct metabolic liability that must be addressed through deliberate optimization, and that indole-2-carbonyl chloride-derived amides cannot be assumed to replicate the pharmacokinetic profile of thienopyrrole-derived amides.

Antiviral Metabolic Stability Bioisosterism

Antiviral Potency: Alphavirus Inhibition and Selectivity

In a high-throughput screen of 51,028 compounds using a WEEV replicon expressing luciferase, a thieno[3,2-b]pyrrole hit (derived from the carbonyl chloride building block) demonstrated a half-maximal inhibitory concentration (IC₅₀) of < 10 µM and a selectivity index (CC₅₀ / IC₅₀) > 20 against cultured neuronal cells [1]. Further structure-activity relationship (SAR) exploration of 20 related thienopyrrole analogs identified 6 compounds with submicromolar IC₅₀ values [1]. By contrast, indole bioisosteres required separate optimization and did not inherit the thienopyrrole SAR directly [2].

Antiviral Alphavirus Phenotypic Screening

KDM1A/LSD1 Inhibition with Thienopyrrole Carboxamides

Structure-guided optimization of N-phenyl-4H-thieno[3,2-b]pyrrole-5-carboxamides (synthesized from the carbonyl chloride precursor) yielded multiple inhibitors with single-digit nanomolar IC₅₀ values against KDM1A/LSD1 in vitro, with high selectivity confirmed in secondary assays [1]. This potency level is competitive with other privileged scaffolds such as cyclopropylamine- and triazole-dithiocarbamate-based LSD1 inhibitors identified in the same screening campaign [1]. The crystallographically confirmed binding mode provides a rational basis for further optimization, a feature not universally available for alternative heterocyclic series.

Epigenetics LSD1 Cancer

D-Amino Acid Oxidase (DAAO) Inhibition: Scaffold-Dependent Activity

4H-Thieno[3,2-b]pyrrole-5-carboxylic acid (the hydrolyzed derivative of the carbonyl chloride) inhibits human D-amino acid oxidase (DAAO) with an IC₅₀ of 145 nM in CHO cells, and rat DAAO with an IC₅₀ of 114 nM [1]. This potency was achieved without extensive optimization, indicating that the thienopyrrole core is inherently capable of engaging this target. Comparable indole-5-carboxylic acid does not exhibit the same DAAO inhibitory profile at submicromolar concentrations in publicly disclosed data, suggesting scaffold-dependent pharmacology [1].

DAAO Schizophrenia Pain

Synthetic Efficiency: Direct Amidation vs Carboxylic Acid

4H-Thieno[3,2-b]pyrrole-5-carbonyl chloride reacts directly with primary and secondary amines, hydrazides, and amino acid derivatives to form carboxamides and carbohydrazides without requiring coupling reagents (e.g., HATU, EDCI) [1][2]. In contrast, 4H-thieno[3,2-b]pyrrole-5-carboxylic acid requires pre-activation with N,N'-carbonyldiimidazole (CDI) or conversion to the imidazolide for efficient amide bond formation [2]. This one-step advantage reduces reaction time, simplifies purification, and enhances compatibility with parallel solution-phase library synthesis platforms.

Parallel Synthesis Amidation Library Production

Application Scenarios: 4H-Thieno[3,2-b]pyrrole-5-carbonyl chloride


Alphavirus Antiviral Lead Optimization

For research groups developing inhibitors of chikungunya virus (CHIKV), western equine encephalitis virus (WEEV), or other alphaviruses, 4H-thieno[3,2-b]pyrrole-5-carbonyl chloride provides a validated starting scaffold with an established SAR trajectory. The known short microsomal half-life (T₁/₂ = 1.7–2.91 min) indicates that metabolic stability optimization is both necessary and tractable, as demonstrated by the 17-fold improvement achieved through targeted structural modification (compound 20, T₁/₂ increased from 2.91 to ~49 min) [1]. Procurement is recommended for programs that have access to metabolic stability assays and plan systematic optimization of the 4-position and amide side chain.

Epigenetic Drug Discovery: KDM1A/LSD1 Structure-Based Design

The thieno[3,2-b]pyrrole-5-carboxamide series has yielded co-crystal structures with KDM1A/CoREST, enabling rational, structure-guided optimization toward single-digit nanomolar inhibitors [2]. The carbonyl chloride building block allows rapid diversification of the amide moiety while preserving the core scaffold–protein interactions observed crystallographically. Procurement is indicated for medicinal chemistry teams pursuing reversible LSD1 inhibition in oncology (e.g., acute myeloid leukemia) and possessing X-ray crystallography or docking-based design capabilities.

CNS Library Synthesis via Direct Amidation

For high-throughput medicinal chemistry groups synthesizing compound libraries for CNS targets (e.g., DAAO, casein kinase Iε), 4H-thieno[3,2-b]pyrrole-5-carbonyl chloride offers a one-step amidation advantage over the corresponding carboxylic acid, which requires pre-activation with CDI or imidazolide formation [3]. This efficiency gain is particularly valuable when generating 100–1000 compound libraries for phenotypic or target-based screening, where cycle-time reduction directly impacts project timelines.

Scaffold-Hopping: Thienopyrrole, Indole, and Benzothiophene

For programs exploring bioisosteric replacement strategies, the thienopyrrole carbonyl chloride serves as a critical comparator to indole-2-carbonyl chloride and benzothiophene-5-carbonyl chloride. Quantitative metabolic stability data (4.3-fold difference in MLM T₁/₂ vs indole) and demonstrated divergence in DAAO inhibitory activity provide a rational basis for scaffold selection [1][4]. Procurement of all three building blocks enables systematic head-to-head comparison, reducing the risk of committing to a suboptimal scaffold early in a program.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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